2'-C-methyl-5-fluorouridine
Overview
Description
2’-C-Methyl-5-fluorouridine is a modified nucleoside analog with significant antiviral and anticancer propertiesStructurally, it is similar to uridine, with a methyl group at the 2’-carbon of the ribose ring and a fluorine atom at the 5-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-methyl-5-fluorouridine was first reported by Watanabe and Ishida in 1972. The process involves the use of a triphosphate precursor. The synthetic route typically includes the protection of hydroxyl groups, introduction of the methyl group at the 2’-position, and the incorporation of the fluorine atom at the 5-position of the pyrimidine ring.
Industrial Production Methods: Industrial production methods for 2’-C-methyl-5-fluorouridine are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2’-C-Methyl-5-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogs with different functional groups at the 5-position.
Scientific Research Applications
2’-C-Methyl-5-fluorouridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-C-methyl-5-fluorouridine involves its incorporation into RNA and DNA, leading to the inhibition of nucleic acid synthesis. This results in the disruption of cellular processes and induces apoptosis in cancer cells. The compound targets enzymes such as thymidylate synthase and RNA polymerase, which are crucial for DNA and RNA synthesis .
Comparison with Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine with similar anticancer properties.
2’-β-C-Methyl-5-fluorouridine: A purine nucleoside analog with broad antitumor activity.
Uniqueness: 2’-C-Methyl-5-fluorouridine is unique due to its specific structural modifications, which confer distinct biological activities. The presence of the methyl group at the 2’-position and the fluorine atom at the 5-position enhances its stability and efficacy compared to other nucleoside analogs .
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17)/t5-,6-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGOHYAJPJNPOC-LTNPLRIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305562 | |
Record name | Uridine, 5-fluoro-2′-C-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23643-38-1 | |
Record name | Uridine, 5-fluoro-2′-C-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23643-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uridine, 5-fluoro-2′-C-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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